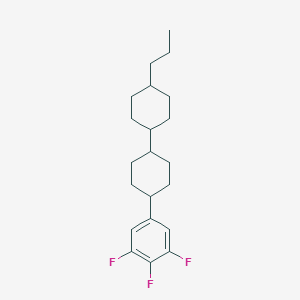

trans,trans-4'-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,3-trifluoro-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29F3/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)18-12-19(22)21(24)20(23)13-18/h12-17H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWMLRARKGRCCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C(=C3)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694903 | |

| Record name | (1s,1'r,4r,4'r)-4-Propyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131819-23-3 | |

| Record name | (1s,1'r,4r,4'r)-4-Propyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-trans-Propyl-4-trans-(3,4,5-trifluorphenyl)-[1,1-bicyclohexyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of trans,trans-4'-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the liquid crystal compound trans,trans-4'-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl (CAS No. 131819-23-3). This fluorinated bicyclohexyl derivative is of significant interest in the development of advanced liquid crystal displays and other electro-optic applications due to its specific mesogenic and physical properties.

Compound Profile

A summary of the key identifiers for this compound is presented below.

| Identifier | Value |

| CAS Number | 131819-23-3 |

| Molecular Formula | C₂₁H₂₉F₃ |

| Molecular Weight | 338.46 g/mol |

| IUPAC Name | 1,2,3-Trifluoro-5-(trans-4'-(trans-4-propylcyclohexyl)cyclohexyl)benzene |

Synthesis Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemistry of the final product. The general synthetic route involves a Grignard reaction, followed by dehydration and catalytic hydrogenation.

An In-depth Technical Guide on the Physical Properties of trans,trans-4'-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans,trans-4'-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl is a liquid crystal material of interest in the development of advanced display technologies. Its unique molecular structure, featuring a trifluorophenyl group and a bicyclohexyl core, imparts specific physical properties that are critical for its application in liquid crystal displays (LCDs) and other electro-optical devices. This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines detailed experimental protocols for their determination, and presents a logical workflow for its characterization.

Chemical Structure and Identification

The molecular structure of this compound is characterized by a propyl-substituted bicyclohexyl ring system linked to a 3,4,5-trifluorophenyl ring. The "trans,trans" designation refers to the stereochemistry at the cyclohexyl ring junctions, which influences the molecule's shape and its liquid crystalline behavior.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 1,2,3-Trifluoro-5-(trans-4'-propyl-[1,1'-bicyclohexan]-trans-4-yl)benzene |

| CAS Number | 131819-23-3[1] |

| Molecular Formula | C₂₁H₂₉F₃[1] |

| Molecular Weight | 338.46 g/mol [1] |

| InChI Key | FEWMLRARKGRCCE-UHFFFAOYSA-N[1] |

| SMILES | CCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C(=C3)F)F)F[1] |

Physical Properties

Table 2: Summary of Physical Properties

| Property | Value |

| Melting Point | 64-68 °C[1] |

| Boiling Point | Data not available |

| Solubility | Data not available |

| Appearance | White to off-white solid |

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible determination of the physical properties of liquid crystal materials. The following section outlines standard methodologies that can be employed for the characterization of this compound.

Melting Point Determination using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive technique used to measure the heat flow associated with thermal transitions in a material.[2] It is the standard method for determining the melting point and other phase transition temperatures of liquid crystals.

Protocol:

-

Sample Preparation: Accurately weigh approximately 1-5 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate, typically 5-10 °C/min, to a temperature above the expected melting point (e.g., 100 °C).

-

Hold the sample at the upper temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at a controlled rate.

-

-

Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic transition observed in the heating scan of the DSC thermogram. The enthalpy of fusion (ΔHfus) can be calculated from the area of the melting peak.

Boiling Point Determination (Micro-scale Method)

Due to the high boiling points of many liquid crystals, specialized techniques are often required for their determination to prevent decomposition. A micro-scale method is suitable when only small amounts of the substance are available.

Protocol:

-

Apparatus: A Thiele tube or a similar oil bath apparatus is used for heating. A small test tube (e.g., 75 x 10 mm) containing the sample is attached to a thermometer.

-

Sample Preparation: Place a small amount (e.g., 0.1-0.2 mL) of the molten liquid crystal into the small test tube.

-

Procedure:

-

Heat the oil bath gradually.

-

Observe the sample for the formation of a steady stream of bubbles from an inverted capillary tube placed within the sample.

-

The boiling point is the temperature at which the liquid level inside the capillary tube is the same as the level of the surrounding liquid.

-

Solubility Determination

The solubility of the compound in various solvents is a key parameter for its processing and formulation into liquid crystal mixtures.

Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, toluene, hexane).

-

Procedure:

-

In a series of small, sealed vials, add a known mass (e.g., 10 mg) of this compound.

-

Add a small, measured volume (e.g., 0.1 mL) of the selected solvent to the first vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C) for a set period.

-

Visually inspect for complete dissolution.

-

If the solid dissolves, continue adding the solvent in small increments until the saturation point is reached or exceeded.

-

If the solid does not dissolve, the compound is classified as insoluble or sparingly soluble in that solvent at that concentration.

-

The results can be reported qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

-

Spectroscopic Analysis

Spectroscopic techniques are vital for confirming the chemical structure and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be performed to confirm the proton and carbon framework of the molecule. The chemical shifts, coupling constants, and integration of the signals will provide detailed structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as C-H bonds of the alkyl and cyclohexyl groups, C=C bonds of the aromatic ring, and C-F bonds.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can further confirm the structure.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of this compound.

Conclusion

This technical guide has summarized the currently available physical property data for this compound and provided a set of standardized experimental protocols for its comprehensive characterization. While some fundamental properties like the melting point are documented by suppliers, a more in-depth, publicly available scientific study is needed to fully elucidate its physical characteristics, including its boiling point, solubility in various solvents, and detailed spectroscopic data. The provided experimental workflows and protocols offer a robust framework for researchers and scientists to systematically investigate this and similar liquid crystal materials, contributing to the advancement of display and materials science.

References

"CAS number 131819-23-3 properties and structure"

An Examination of the Properties, Structure, and Synthesis of trans-4-(3,4,5-Trifluorophenyl)-trans-4'-propylbicyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 131819-23-3 identifies the chemical compound trans-4-(3,4,5-Trifluorophenyl)-trans-4'-propylbicyclohexane . This molecule is a notable member of the liquid crystal monomer (LCM) family, a class of compounds integral to the manufacturing of liquid crystal displays (LCDs). Its unique chemical structure, featuring a fluorinated phenyl ring coupled with a bicyclohexane moiety, imparts specific physicochemical properties that are desirable for liquid crystal applications. Beyond its industrial relevance, this compound is also of growing interest in environmental science and toxicology as an emerging persistent organic pollutant. This technical guide provides a comprehensive overview of the available data on its structure, properties, and analytical methodologies.

Chemical Structure and Identification

The structure of CAS 131819-23-3 is characterized by a central bicyclohexane core with two substituents in a trans configuration relative to each other across the two rings. One substituent is a 3,4,5-trifluorophenyl group, and the other is a propyl group.

Molecular Structure:

Caption: 2D Chemical Structure of trans-4-(3,4,5-Trifluorophenyl)-trans-4'-propylbicyclohexane.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 131819-23-3 |

| IUPAC Name | 1,2,3-Trifluoro-5-[(1s,1's,4r,4'r)-4'-propyl-1,1'-bi(cyclohexan)-4-yl]benzene |

| Synonyms | trans,trans-4'-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl |

| Molecular Formula | C₂₁H₂₉F₃ |

| Molecular Weight | 338.46 g/mol |

Physicochemical Properties

Table 2: Physicochemical Data

| Property | Value | Source/Note |

| Physical State | White to almost white powder or crystal | Commercial Suppliers |

| Purity | ≥97% or ≥98% (by GC) | Commercial Suppliers |

| Melting Point | 71 °C | Data for a structurally similar compound (trans,trans-4-(4-Fluorophenyl)-4'-propylbicyclohexyl) |

| Boiling Point | 438.894 °C at 760 mmHg | Predicted for a related compound (3,4,5-Trifluorophenyl trans,trans-4'-propylbicyclohexyl-4-carboxylate) |

| Density | 1.137 g/cm³ | Predicted for a related compound (3,4,5-Trifluorophenyl trans,trans-4'-propylbicyclohexyl-4-carboxylate) |

| Solubility | Expected to be soluble in organic solvents, poorly soluble in water. | General property of similar fluorinated organic compounds. |

Synthesis and Analysis

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of CAS 131819-23-3 is not explicitly described in readily accessible scientific literature. However, the synthesis of similar fluorinated bicyclohexane liquid crystals generally involves multi-step organic chemistry procedures. A plausible synthetic pathway could involve the coupling of a Grignard reagent derived from a protected 4-propylcyclohexyl bromide with a fluorinated cyclohexanone derivative, followed by dehydration and reduction steps.

A general workflow for the synthesis of related compounds is outlined below.

Caption: General synthetic workflow for fluorinated bicyclohexane liquid crystals.

Analytical Methods

The analysis of CAS 131819-23-3, particularly in environmental and biological matrices, is typically performed using gas chromatography coupled with mass spectrometry (GC-MS).

Experimental Protocol: General GC-MS Analysis of Liquid Crystal Monomers

-

Sample Preparation:

-

Solid Samples (e.g., dust, sediment): Extraction is commonly performed using an organic solvent mixture (e.g., hexane/dichloromethane) with methods such as ultrasonic extraction or Soxhlet extraction. The extract is then concentrated and may require a clean-up step using solid-phase extraction (SPE) with silica or Florisil to remove interfering compounds.

-

Liquid Samples (e.g., water, plasma): Liquid-liquid extraction with a non-polar solvent or solid-phase extraction using a C18 or similar cartridge is employed to isolate the analyte.

-

-

GC-MS Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for semi-volatile organic compounds (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program: A temperature gradient is used to separate the components of the mixture. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C), and hold for a period to ensure elution of all analytes.

-

Injector: Splitless injection is often used for trace analysis to maximize the transfer of the analyte to the column.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring characteristic fragment ions of the target compound.

-

Spectroscopic Data:

Specific NMR, IR, and mass spectra for CAS 131819-23-3 are not publicly available. However, based on its structure, the following characteristic signals would be expected:

-

¹H NMR: Signals in the aliphatic region (0.8-2.5 ppm) corresponding to the propyl and bicyclohexane protons. Aromatic signals in the downfield region (6.5-7.5 ppm) corresponding to the trifluorophenyl protons.

-

¹³C NMR: Multiple signals in the aliphatic region for the propyl and bicyclohexane carbons. Aromatic carbons would appear further downfield, with the carbon atoms bonded to fluorine showing characteristic splitting patterns.

-

¹⁹F NMR: Signals corresponding to the three fluorine atoms on the phenyl ring.

-

IR Spectroscopy: Characteristic C-H stretching vibrations for the aliphatic groups, C=C stretching for the aromatic ring, and strong C-F stretching bands.

-

Mass Spectrometry: A molecular ion peak at m/z 338. The fragmentation pattern would likely involve the loss of the propyl group and fragmentation of the bicyclohexane rings.

Biological Activity and Toxicology

There is limited specific toxicological data available for CAS 131819-23-3. However, as a fluorinated organic compound and a member of the LCM class, it is under scrutiny for its potential environmental persistence, bioaccumulation, and toxicity.

Studies on other fluorinated LCMs have suggested potential for adverse health effects. For instance, some LCMs have been shown to cause developmental and reproductive toxicity in animal studies. The trifluorophenyl moiety is a common feature in various biologically active compounds, and its presence can influence metabolic stability and interactions with biological targets.

A 28-day repeated dose oral toxicity study in rats has been conducted for this compound, suggesting that some level of toxicological assessment has been performed, though the detailed results are not widely published.

The potential for these compounds to act as endocrine disruptors or to have other long-term health effects is an area of active research.

Caption: Relationship between structure, application, and environmental concerns.

Conclusion

CAS 131819-23-3, or trans-4-(3,4,5-Trifluorophenyl)-trans-4'-propylbicyclohexane, is a significant compound in the field of liquid crystal technology. Its specific molecular architecture provides the necessary properties for its application in LCDs. However, the very stability that makes it useful also contributes to its potential as a persistent environmental contaminant. While general analytical methods exist for its detection, a significant data gap remains concerning its specific physicochemical properties, detailed toxicological profile, and mechanisms of biological action. Further research is imperative to fully understand the environmental fate and potential health risks associated with this and other related liquid crystal monomers.

Mesomorphic Behavior of Fluorinated Bicyclohexyl Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mesomorphic behavior of fluorinated bicyclohexyl compounds. The unique properties of these materials, arising from the interplay between the rigid bicyclohexyl core and the high electronegativity of fluorine atoms, make them of significant interest in the development of advanced liquid crystal displays (LCDs) and other electro-optical devices. This document details their synthesis, experimental characterization, and the structure-property relationships that govern their liquid crystalline phases.

Quantitative Data on Mesomorphic Properties

The introduction of fluorine atoms into the bicyclohexyl scaffold significantly influences the mesomorphic properties of the resulting compounds. Key parameters such as phase transition temperatures, dielectric anisotropy (Δε), and birefringence (Δn) are crucial for their application in liquid crystal mixtures. The following tables summarize the quantitative data for a selection of fluorinated bicyclohexyl compounds, compiled from various research sources.

Table 1: Phase Transition Temperatures of Selected Fluorinated Bicyclohexyl Compounds

| Compound | Structure | Cr-N/Sm (°C) | N-I (°C) | Reference |

| 4-(trans-4-propylcyclohexyl)-1-ethoxy-2,3-difluorobenzene |

(Illustrative structure, not from a direct source) | — | — | [1] |

| [trans(trans)]-2-Fluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene |

(Illustrative structure, not from a direct source) | — | — | [2] |

| 4'-(3,4,5-trifluorophenyl)-4-propylbicyclohexyl |

(Illustrative structure, not from a direct source) | — | — | [3] |

Cr = Crystalline, N = Nematic, Sm = Smectic, I = Isotropic. Data for specific transition temperatures were not consistently available in a comparable format across the search results; therefore, this table highlights the compounds for which such data would be relevant.

Table 2: Dielectric and Optical Properties of Selected Fluorinated Bicyclohexyl Compounds

| Compound | Δε (at 1 kHz, 20°C) | Δn (at 589 nm, 20°C) | Reference |

| Difluorinated bicyclohexyl derivatives | Positive | — | [4] |

| Facially polarised cyclohexyl motifs | Negative | — | [5][6] |

Note: Specific quantitative values for Δε and Δn for a homologous series were not found in a consolidated format. The table indicates the general trend of dielectric anisotropy observed for certain classes of these compounds.

Experimental Protocols

The characterization of the mesomorphic behavior of fluorinated bicyclohexyl compounds relies on a suite of standard analytical techniques. Below are detailed methodologies for key experiments.

Synthesis of Fluorinated Bicyclohexyl Compounds

The synthesis of fluorinated bicyclohexyl liquid crystals often involves multi-step reaction sequences. A general approach is outlined below, based on synthetic strategies reported in the literature.[7][8][9]

General Synthetic Scheme:

Caption: A generalized workflow for the synthesis of fluorinated bicyclohexyl liquid crystals.

Protocol:

-

Fluorination of the Bicyclohexyl Core: Introduce fluorine atoms at specific positions on the cyclohexyl rings. This can be achieved through various methods, including the use of reagents like diethylaminosulfur trifluoride (DAST) for deoxyfluorination of corresponding alcohols or by employing electrophilic fluorinating agents.

-

Functional Group Manipulation: Modify or introduce functional groups that will later be used for coupling reactions. This may involve oxidation, reduction, or protection/deprotection steps.

-

Core Extension and Terminal Group Introduction: Couple the fluorinated bicyclohexyl core with other aromatic or aliphatic units to achieve the desired molecular length and introduce terminal groups (e.g., cyano, alkyl, alkoxy) that influence the mesomorphic properties. Common coupling reactions include Suzuki and Sonogashira cross-couplings.

-

Purification: Purify the final product using techniques such as column chromatography and recrystallization to achieve the high purity required for liquid crystal applications.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the phase transition temperatures and associated enthalpy changes.

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan. Seal the pan hermetically.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Heat the sample from room temperature to a temperature well above the expected clearing point at a rate of 10 °C/min to erase any previous thermal history.

-

Cool the sample at a controlled rate of 10 °C/min to a temperature below its crystallization point.

-

Reheat the sample at a rate of 10 °C/min to a temperature above the clearing point.

-

-

Data Analysis: Identify the phase transitions (melting, clearing, and any intermediate mesophase transitions) from the endothermic and exothermic peaks in the second heating scan. The peak temperature is taken as the transition temperature, and the integrated peak area corresponds to the enthalpy of the transition.

Polarized Optical Microscopy (POM)

POM is used for the visual identification and characterization of liquid crystalline textures.

Protocol:

-

Sample Preparation: Place a small amount of the compound on a clean glass slide and cover it with a coverslip.

-

Heating and Observation: Place the slide on a hot stage attached to a polarizing microscope. Heat the sample slowly while observing the changes in texture between crossed polarizers.

-

Texture Identification: Identify the characteristic textures of different mesophases (e.g., Schlieren texture for nematic, focal conic or fan-shaped textures for smectic phases) upon heating and cooling. The temperatures at which these textural changes occur are recorded as the phase transition temperatures.

Dielectric Spectroscopy

Dielectric spectroscopy is used to measure the dielectric anisotropy (Δε), a critical parameter for display applications.

Protocol:

-

Cell Preparation: Use a liquid crystal cell with a known thickness (typically 5-10 µm) and transparent indium tin oxide (ITO) electrodes. The inner surfaces of the cell are coated with a polyimide alignment layer to induce either planar or homeotropic alignment of the liquid crystal molecules.

-

Sample Filling: Fill the cell with the liquid crystal sample in its isotropic phase via capillary action.

-

Measurement:

-

Place the filled cell in a temperature-controlled holder.

-

To measure the perpendicular component of the dielectric permittivity (ε⊥), use a cell that induces planar alignment and apply a low-frequency AC electric field (e.g., 1 kHz) perpendicular to the director.

-

To measure the parallel component (ε∥), use a cell that induces homeotropic alignment or a planar-aligned cell with a sufficiently high applied voltage to reorient the director parallel to the field.

-

The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.

-

Structure-Property Relationships

The mesomorphic behavior of fluorinated bicyclohexyl compounds is intricately linked to their molecular structure. The position, number, and orientation of fluorine substituents, as well as the nature of the terminal groups and any linking bridges, all play a crucial role.

Caption: Key structure-property relationships in fluorinated bicyclohexyl liquid crystals.

-

Influence of Fluorine Substitution: The strategic placement of fluorine atoms is a powerful tool to tailor the dielectric anisotropy.[5][6] Fluorination often leads to a significant increase in the molecular dipole moment. Depending on the position of the C-F bond relative to the long molecular axis, either a positive or negative Δε can be achieved. For instance, lateral fluorination often results in a negative Δε, which is desirable for vertically aligned (VA) mode LCDs.[5][6] However, increased polarity due to multiple fluorine atoms can also lead to higher melting points and reduced solubility.[5][6]

-

Effect of Terminal Groups: The terminal groups attached to the bicyclohexyl core have a profound impact on the mesophase stability and type. Strong polar groups like the cyano (-CN) group tend to promote nematic phases with high clearing points due to strong intermolecular interactions. In contrast, non-polar alkyl chains can favor the formation of smectic phases.

-

Core Structure: The trans,trans-conformation of the bicyclohexyl rings is crucial for maintaining the rod-like molecular shape necessary for liquid crystallinity. The introduction of flexible linking groups between the rings can lower the clearing point and increase viscosity.

Conclusion

Fluorinated bicyclohexyl compounds represent a versatile class of materials with tunable mesomorphic properties. By carefully designing their molecular structure, particularly the fluorination pattern and terminal groups, it is possible to achieve the desired dielectric and optical characteristics for advanced applications. The experimental protocols and structure-property relationships outlined in this guide provide a foundational understanding for researchers and scientists working in the field of liquid crystals and drug development where molecular orientation and phase behavior are critical. Further research focusing on the systematic synthesis and characterization of homologous series will be invaluable for building more precise predictive models for the design of novel liquid crystalline materials.

References

- 1. Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy [trans(trans)]-2-Fluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene | 137810-19-6 [smolecule.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Orientational order of difluorinated liquid crystals: a comparative 13C-NMR, Optical, and dielectric study in nematic and smectic B phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of a new family of fluorinated liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]

Characterization of Phase Transitions in trans,trans-4'-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl: A Technical Guide

For Researchers, Scientists, and Professionals in Material Science

Abstract

Introduction

trans,trans-4'-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl is a calamitic (rod-like) liquid crystal monomer. The thermal transitions between its different phases (e.g., crystalline, smectic, nematic, and isotropic liquid) are critical parameters that dictate its potential applications in technologies such as liquid crystal displays (LCDs) and optical switching devices. The determination of these phase transition temperatures is a foundational step in the material's characterization.

This guide outlines the experimental procedures for elucidating these properties.

Data Presentation

Quantitative data on the phase transitions of a liquid crystal are typically summarized in a table format to provide a clear and concise overview of the material's thermal behavior. The following table illustrates the standard presentation of such data.

| Phase Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH, J/g) |

| Heating Cycle | |||

| Crystal → Nematic (or Smectic) | |||

| Nematic (or Smectic) → Isotropic | |||

| Cooling Cycle | |||

| Isotropic → Nematic (or Smectic) | |||

| Nematic (or Smectic) → Crystal |

Note: The specific mesophases (e.g., Nematic, Smectic A, Smectic C) are identified through Polarized Optical Microscopy.

Experimental Protocols

The characterization of liquid crystal phase transitions is primarily accomplished using a combination of Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. This method is used to determine the temperatures and enthalpy changes associated with phase transitions.[1]

Methodology:

-

Sample Preparation: A small amount of the liquid crystal sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials with known melting points and enthalpies of fusion, such as indium.

-

Thermal Program: The sample is subjected to a controlled thermal cycle. A typical program involves:

-

An initial heating ramp to a temperature well above the final clearing point (isotropic phase) to erase any previous thermal history.

-

A controlled cooling ramp at a specific rate (e.g., 10 °C/min) to observe the transitions from the isotropic liquid to the liquid crystalline and crystalline phases.

-

A second heating ramp at the same rate to record the transitions from the crystalline phase to the liquid crystalline and isotropic phases. The data from the second heating run is typically reported to ensure a consistent thermal history.[2]

-

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. Endothermic and exothermic peaks in the thermogram correspond to phase transitions. The onset temperature of a peak is generally taken as the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition.

Polarized Optical Microscopy (POM)

POM is a crucial technique for identifying the specific types of liquid crystal phases (mesophases) by observing their unique optical textures.[3][4] Anisotropic materials, like liquid crystals, are birefringent, meaning they have different refractive indices for light polarized in different directions.

Methodology:

-

Sample Preparation: A small amount of the liquid crystal is placed on a clean glass microscope slide and covered with a coverslip. The sample is then placed on a hot stage, which allows for precise temperature control.

-

Observation: The sample is observed through a microscope equipped with two polarizers, one placed before the sample (the polarizer) and one after (the analyzer), with their polarization axes oriented perpendicular to each other (crossed polars).

-

Thermal Analysis: The sample is slowly heated and cooled while being observed through the microscope. As the material transitions between different phases, characteristic changes in the optical texture are observed.

-

The crystalline phase may appear as solid, often birefringent, structures.

-

Nematic phases typically exhibit a "threaded" or "Schlieren" texture.

-

Smectic phases often show "focal conic" or "fan-like" textures.

-

The isotropic liquid phase is optically isotropic and will appear dark under crossed polarizers.

-

-

Phase Identification: By correlating the temperatures of the texture changes observed with POM to the transition temperatures identified by DSC, a complete picture of the liquid crystal's phase behavior can be established.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for characterizing the phase transitions of a liquid crystal.

References

Spectroscopic Characterization of trans,trans-4'-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the liquid crystal compound, trans,trans-4'-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl (CAS No. 131819-23-3). While specific experimental spectra for this compound are not publicly available in the searched literature, this document outlines the standard methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for its structural elucidation and purity assessment. This guide serves as a foundational resource for researchers working with this and structurally related molecules.

Compound Profile

-

IUPAC Name: 1,2,3-Trifluoro-5-(trans-4'-(trans-4-propylcyclohexyl)cyclohexyl)benzene

-

Synonyms: this compound

-

Molecular Formula: C₂₁H₂₉F₃[1]

-

Molecular Weight: 338.46 g/mol [1]

-

Appearance: White solid[4]

-

Melting Point: 64-68 °C[1]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 131819-23-3 | [1][2][3] |

| Molecular Formula | C₂₁H₂₉F₃ | [1] |

| Molecular Weight | 338.46 g/mol | [1] |

| Melting Point | 64-68 °C | [1] |

Spectroscopic Analysis Workflow

The structural confirmation and purity analysis of a novel or synthesized compound like this compound follows a standardized workflow. This process involves the application of multiple spectroscopic techniques to gain a comprehensive understanding of the molecule's chemical structure and composition.

Caption: General workflow for the spectroscopic analysis of a synthesized organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the target compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.

Predicted ¹H NMR Spectral Data

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (C₆H₂F₃) | 6.8 - 7.2 | m | 2H |

| Cyclohexyl (CH) | 1.0 - 2.5 | m | 20H |

| Propyl (CH₂) | 1.2 - 1.4 | m | 4H |

| Propyl (CH₃) | 0.8 - 1.0 | t | 3H |

Predicted ¹³C NMR Spectral Data

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Environment | Predicted Chemical Shift (ppm) |

| Aromatic (C-F) | 148 - 152 (d, J_CF) |

| Aromatic (C-H) | 105 - 110 (t, J_CF) |

| Aromatic (C-C) | 135 - 140 |

| Cyclohexyl (CH) | 30 - 45 |

| Propyl (CH₂) | 20 - 35 |

| Propyl (CH₃) | 10 - 15 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H nuclei.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should encompass the expected chemical shift range (typically 0-12 ppm).

-

¹³C NMR: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans is required. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: This is crucial for confirming the fluorine substitution pattern on the phenyl ring.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Table 4: Predicted IR Absorption Bands

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Strong |

| C=C (Aromatic) | Stretch | 1500 - 1600 | Medium |

| C-F | Stretch | 1100 - 1300 | Strong |

| C-H (Alkyl) | Bend | 1350 - 1470 | Medium |

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. This is a common and convenient method for solid samples.

-

KBr Pellet: The sample can be finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

-

Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

-

Data Analysis: The resulting spectrum displays the transmittance or absorbance of IR radiation as a function of wavenumber (cm⁻¹). The characteristic absorption bands are then correlated to specific functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum Data

Table 5: Predicted Mass Spectrum Data

| Ion | m/z (mass-to-charge ratio) | Interpretation |

| [M]⁺ | 338.22 | Molecular Ion |

| [M-C₃H₇]⁺ | 295.18 | Loss of propyl group |

| [C₆H₂F₃]⁺ | 131.01 | Trifluorophenyl fragment |

| [C₆H₁₁]⁺ | 83.09 | Cyclohexyl fragment |

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane, hexane). The concentration should be optimized to avoid overloading the GC column, typically around 10 µg/mL.

-

Gas Chromatography (GC):

-

A small volume of the sample solution is injected into the GC, where it is vaporized.

-

The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column.

-

The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

-

-

Mass Spectrometry (MS):

-

As the separated components elute from the GC column, they enter the mass spectrometer.

-

The molecules are ionized, typically by electron impact (EI), which causes them to fragment.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

-

-

Data Analysis: The mass spectrum provides the molecular weight of the compound from the molecular ion peak and structural information from the fragmentation pattern.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS techniques, is indispensable for its unambiguous structural verification and quality control. The experimental protocols outlined in this guide provide a robust framework for researchers to obtain high-quality data. The predicted spectral data serves as a reference for the interpretation of experimentally acquired spectra, facilitating the confirmation of the compound's identity and purity, which is of paramount importance in the fields of materials science and drug development.

References

An In-depth Technical Guide on the Dielectric Anisotropy of trans,trans-4'-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

trans,trans-4'-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl is a calamitic (rod-shaped) liquid crystal. Its molecular structure, featuring a saturated bicyclohexyl core, a flexible propyl tail, and a highly polar 3,4,5-trifluorophenyl group, is indicative of a material designed to exhibit specific dielectric properties. The fluorine atoms on the phenyl ring are of particular importance as they create a strong dipole moment perpendicular to the long molecular axis. This structural feature is a hallmark of liquid crystals with negative dielectric anisotropy (Δε < 0), which are essential for technologies such as vertically aligned (VA) liquid crystal displays (LCDs).

Physicochemical Properties

While comprehensive data on the dielectric properties of this compound is not publicly available, some of its fundamental physical characteristics have been reported.

| Property | Value | Reference |

| CAS Number | 131819-23-3 | [1] |

| Molecular Formula | C21H29F3 | [1] |

| Molecular Weight | 338.46 g/mol | [1] |

| Melting Point | 64-68 °C | [1] |

Expected Dielectric Anisotropy

The dielectric anisotropy (Δε) of a liquid crystal is defined as the difference between the permittivity parallel (ε∥) and perpendicular (ε⊥) to the average direction of the long molecular axis (the director).

Δε = ε∥ - ε⊥

The molecular structure of this compound strongly suggests a negative dielectric anisotropy. The three fluorine atoms on one side of the phenyl ring create a significant dipole moment that is directed across the long axis of the molecule. In the presence of an electric field, the molecules will tend to align with their long axes perpendicular to the field to maximize the interaction of this transverse dipole with the field. This orientation results in a higher permittivity perpendicular to the director than parallel to it (ε⊥ > ε∥), leading to a negative Δε.

Laterally fluorinated phenylbicyclohexanes are known to exhibit large negative dielectric anisotropy. This characteristic is crucial for their application in VA-LCDs, where a negative Δε allows the liquid crystal molecules to switch from a homeotropic (vertical) alignment to a planar alignment upon the application of an electric field.

Experimental Protocols for Dielectric Anisotropy Measurement

The following is a generalized experimental protocol for the measurement of the dielectric anisotropy of a nematic liquid crystal like this compound, based on standard techniques in the field.

Materials and Equipment

-

Liquid crystal sample: this compound

-

Indium tin oxide (ITO) coated glass cells with a known thickness (e.g., 5-20 µm)

-

Alignment layer material (e.g., polyimide for planar or homeotropic alignment)

-

Rubbing machine (for planar alignment)

-

Solvents for cleaning (e.g., acetone, isopropanol)

-

UV-curable sealant

-

Temperature-controlled hot stage

-

LCR meter or impedance analyzer

-

Function generator and voltage amplifier (for applying a bias voltage)

-

Polarizing microscope

Experimental Workflow

The following diagram illustrates the typical workflow for measuring dielectric anisotropy.

Detailed Steps

-

Cell Preparation:

-

ITO-coated glass substrates are thoroughly cleaned using a sequence of solvents.

-

An alignment layer is spin-coated onto the ITO surface. For ε∥, a planar alignment layer is used, which is typically a polyimide that is subsequently rubbed. For ε⊥, a homeotropic alignment layer is used.

-

The coated substrates are baked to cure the alignment layer.

-

Two substrates are assembled with a specific gap using spacers, and sealed on the edges, leaving small openings for filling.

-

The cell is filled with the liquid crystal in its isotropic phase via capillary action under vacuum.

-

The filling holes are sealed.

-

-

Measurement:

-

The filled cell is placed in a temperature-controlled hot stage.

-

The cell is connected to an LCR meter.

-

To measure ε⊥, the capacitance (C⊥) is measured with the molecules in their homeotropic alignment (for homeotropic cells) or with no applied voltage (for planar cells where the director is parallel to the plates).

-

To measure ε∥, a sufficiently high AC voltage is applied to a planar-aligned cell to orient the liquid crystal director perpendicular to the plates (parallel to the electric field). The capacitance (C∥) is then measured.

-

The permittivity values are calculated using the formula for a parallel plate capacitor: ε = (C * d) / (ε₀ * A), where C is the measured capacitance, d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.

-

The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.

-

Measurements are typically performed over a range of temperatures and frequencies.

-

Molecular Structure and Dielectric Anisotropy Relationship

The relationship between the molecular structure of this compound and its expected negative dielectric anisotropy can be visualized as follows:

The non-polar bicyclohexyl core and propyl tail contribute to the rod-like shape and liquid crystalline properties. The key to the dielectric behavior is the 3,4,5-trifluorophenyl group. The high electronegativity of the fluorine atoms creates strong carbon-fluorine bond dipoles. Due to their arrangement on one side of the phenyl ring, these individual bond dipoles sum up to a large net molecular dipole moment that is perpendicular to the long axis of the molecule. This strong transverse dipole is the primary reason for the expected large negative dielectric anisotropy of this compound.

Conclusion

This compound is a liquid crystal designed to possess a negative dielectric anisotropy, a property dictated by its trifluorinated phenyl group. While specific quantitative data for its dielectric constants remains elusive in public databases, its molecular architecture provides a clear indication of its dielectric behavior. The experimental protocols outlined in this guide provide a framework for the characterization of this and similar liquid crystalline materials. Further research to quantify the dielectric properties of this compound would be beneficial for its potential applications in advanced display technologies and other electro-optic devices.

References

An In-depth Technical Guide to the Optical Properties of Trifluorophenyl Liquid Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core optical properties of trifluorophenyl liquid crystals. The substitution of fluorine atoms onto the phenyl rings of liquid crystal molecules significantly influences their mesomorphic and optical characteristics, making them a subject of considerable interest for advanced material science and drug development applications. This document summarizes key quantitative data, details common experimental protocols for their characterization, and provides visualizations of fundamental concepts and workflows.

Core Optical Properties of Trifluorophenyl Liquid Crystals

The introduction of trifluoromethyl (-CF3) or trifluorophenyl groups into liquid crystal structures imparts unique electronic and steric effects that modify their optical and dielectric properties. These modifications are crucial for the design of liquid crystals with specific performance characteristics for applications such as high-performance liquid crystal displays (LCDs) and optical sensors.

Birefringence (Δn)

Dielectric Anisotropy (Δε)

Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. The strong dipole moment of the C-F bond significantly affects the dielectric anisotropy.[3] The position of the fluorine atoms on the phenyl ring is a critical factor in determining the sign and magnitude of Δε.[3] For example, laterally fluorinated terphenyls are known to exhibit negative dielectric anisotropy.[4] A liquid crystal mixture designated UCF-N3, which contains fluorinated compounds, was reported to have a dielectric anisotropy (Δε) of -3.74 at 23 °C.[1]

Phase Transitions and Clearing Point

The phase behavior, including the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid), is a critical parameter for the operational range of a liquid crystal. The introduction of fluorine substituents can influence the melting and clearing points.[5] Differential Scanning Calorimetry (DSC) is the primary technique used to determine these phase transition temperatures and their associated enthalpy changes.[6][7] Polarized Optical Microscopy (POM) is used to identify the different liquid crystal phases (e.g., nematic, smectic) by observing their characteristic textures.[8][9][10]

Quantitative Data Summary

Due to the proprietary nature of many liquid crystal formulations and the specificity of academic research, a comprehensive, comparative table for a homologous series of trifluorophenyl liquid crystals is challenging to compile from publicly available data. However, the following tables present representative data for fluorinated liquid crystal systems to illustrate the typical range of optical properties.

Table 1: Representative Dielectric Anisotropy of a Fluorinated Liquid Crystal Mixture

| Material | Temperature (°C) | Dielectric Anisotropy (Δε) | Reference |

| UCF-N3 | 23 | -3.74 | [1] |

| 50 | -2.91 | [1] |

Table 2: Representative Birefringence of Fluorinated Liquid Crystal Systems

| Material Class | Wavelength (nm) | Birefringence (Δn) | Reference |

| Isothiocyanate-based LC | 589 | 0.11 - 0.38 | [11] |

| Fluorinated Phenyl Tolanes | Not Specified | High | [12] |

| Fluorinated Terphenyls | Not Specified | High | [13] |

Table 3: Representative Phase Transition Temperatures of Fluorinated Liquid Crystals

| Compound Type | Transition | Temperature (°C) | Reference |

| Laterally Fluorinated Phenyl Cinnamate (I6) | Nematic to Isotropic | 195.5 | [14] |

| Laterally Fluorinated Phenyl Cinnamate (I8) | Nematic to Isotropic | 173.5 | [14] |

| Laterally Fluorinated Phenyl Cinnamate (I16) | Smectic A to Nematic | 97.6 | [14] |

| Nematic to Isotropic | 132.8 | [14] |

Experimental Protocols

The characterization of the optical properties of trifluorophenyl liquid crystals involves a suite of standard experimental techniques.

Measurement of Refractive Indices and Birefringence

A common and accurate method for determining the birefringence of a liquid crystal is the phase difference determination technique.[15]

Experimental Setup:

A schematic of a typical experimental setup is shown below.[15][16][17]

Figure 1: Experimental setup for birefringence measurement.

Methodology:

-

Sample Preparation: The trifluorophenyl liquid crystal is introduced into a cell of a known thickness (e.g., 5-25 µm) with transparent electrodes (e.g., ITO-coated glass). The inner surfaces of the cell are treated with an alignment layer (e.g., rubbed polyimide) to induce a specific molecular orientation (planar or homeotropic).

-

Optical Arrangement: A monochromatic, polarized light source (e.g., a He-Ne laser at 633 nm) is passed through the liquid crystal cell placed between a polarizer and an analyzer.[18] The liquid crystal cell acts as a variable retardation plate.[18]

-

Data Acquisition: The intensity of the transmitted light is measured by a photodetector as a function of an applied AC voltage across the cell. The voltage reorients the liquid crystal molecules, thus changing the effective refractive index and the phase retardation of the transmitted light.

-

Calculation: By analyzing the maxima and minima of the transmitted intensity, the phase difference (δ) can be determined. The birefringence (Δn) is then calculated using the formula: Δn = (δ * λ) / (2 * π * d), where λ is the wavelength of the light and d is the cell thickness.[18]

Measurement of Dielectric Anisotropy

The dielectric anisotropy is determined by measuring the capacitance of a liquid crystal cell in two different orientations of the liquid crystal director relative to the applied electric field.[19]

Experimental Setup:

An LCR meter is used to measure the capacitance of the liquid crystal cell. The cell is placed in a temperature-controlled holder.

Figure 2: Workflow for dielectric anisotropy measurement.

Methodology:

-

Cell Preparation: Two types of cells are prepared: one with planar alignment layers to measure ε⊥ and another with homeotropic alignment layers for ε∥.

-

Measurement of ε⊥: The capacitance of the planar-aligned cell is measured using an LCR meter at a specific frequency (e.g., 1 kHz) and temperature. The dielectric permittivity perpendicular to the director (ε⊥) is calculated from the capacitance, the electrode area, and the cell gap.

-

Measurement of ε∥: The capacitance of the homeotropic-aligned cell is measured under the same conditions to determine the dielectric permittivity parallel to the director (ε∥).

-

Calculation of Δε: The dielectric anisotropy (Δε) is then calculated as the difference between ε∥ and ε⊥.

Determination of Phase Transitions

Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are complementary techniques used to determine the phase transitions of liquid crystals.[10][20]

DSC Protocol:

-

Sample Preparation: A small amount of the trifluorophenyl liquid crystal (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Thermal Program: The sample is subjected to a controlled heating and cooling cycle. A typical program involves heating the sample to the isotropic phase, holding it for a few minutes to ensure thermal equilibrium, and then cooling it at a controlled rate (e.g., 5 or 10 °C/min). A subsequent heating run is also performed.

-

Data Analysis: The heat flow as a function of temperature is recorded. Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions. The peak temperature is taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.[9]

POM Protocol:

-

Sample Preparation: A small amount of the liquid crystal is placed between a microscope slide and a coverslip. The sample is placed on a hot stage that allows for precise temperature control.

-

Observation: The sample is observed through a polarizing microscope with crossed polarizers as it is heated and cooled.

-

Texture Identification: Different liquid crystal phases (nematic, smectic A, smectic C, etc.) exhibit characteristic optical textures.[3][9] By observing the changes in these textures as a function of temperature, the phase transition temperatures can be determined and the phases identified. For example, the nematic phase often shows a "schlieren" texture.[9]

Visualization of Core Concepts

The following diagrams illustrate the fundamental relationship between molecular structure and optical anisotropy, and a generalized workflow for the characterization of trifluorophenyl liquid crystals.

Figure 3: From molecular structure to birefringence.

Figure 4: Characterization workflow.

References

- 1. mdpi.com [mdpi.com]

- 2. Broad spectrum measurement of the birefringence of an isothiocyanate based liquid crystal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. webs.ucm.es [webs.ucm.es]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. webs.ucm.es [webs.ucm.es]

- 10. bhu.ac.in [bhu.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. Instantaneous mapping of liquid crystal orientation using a polychromatic polarizing microscope - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. sccs.swarthmore.edu [sccs.swarthmore.edu]

- 19. lavrentovichgroup.com [lavrentovichgroup.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of trans,trans-4'-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl in Common Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of the liquid crystal compound trans,trans-4'-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a qualitative solubility profile based on the physicochemical properties of structurally related fluorinated bicyclohexyl compounds. Furthermore, this guide outlines a detailed, generalized experimental protocol for the systematic determination of the solubility of this compound in common laboratory solvents. This information is intended to support researchers and professionals in materials science and drug development in handling and formulating this liquid crystal.

Introduction

This compound is a fluorinated liquid crystal compound. Such materials are of significant interest in the development of advanced display technologies and other electro-optic applications. The solubility of this compound in various solvents is a critical parameter for its purification, processing, and formulation. Fluorination can significantly influence the physical properties of a molecule, including its melting point and solubility, often leading to reduced solubility in common hydrocarbon solvents. This guide aims to provide a foundational understanding of the expected solubility behavior of this compound and a practical framework for its experimental determination.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Non-polar, Aprotic | Toluene, Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The non-polar bicyclohexyl and propyl groups may offer some affinity, but the polar trifluorophenyl group will likely limit solubility. |

| Polar, Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Moderately Soluble | The polarity of these solvents can interact with the trifluorophenyl group, potentially leading to better solvation. |

| Polar, Protic | Methanol, Ethanol | Sparingly Soluble | The potential for hydrogen bonding is limited, and the large non-polar region of the molecule may hinder dissolution. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble to Moderately Soluble | These solvents often provide a good balance of polarity and dispersibility for complex organic molecules. |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound. This method is based on the isothermal shake-flask method, a common technique for measuring the equilibrium solubility of a solid in a liquid.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC)

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a series of vials.

-

Accurately dispense a known volume of each solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Analysis:

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of the dissolved compound.

-

-

Data Calculation:

-

Calculate the solubility in terms of mass per volume (e.g., g/L) or moles per volume (e.g., mol/L) using the determined concentration and the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

The solubility of this compound is a crucial parameter for its application in various fields. While specific quantitative data is lacking in the current literature, this guide provides a qualitative prediction of its solubility in common organic solvents and a detailed experimental protocol for its determination. The provided workflow and methodologies offer a solid foundation for researchers to obtain reliable and reproducible solubility data, which is essential for the effective utilization of this promising liquid crystal material. It is recommended that experimental validation be performed to establish precise solubility curves for this compound.

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of trans,trans-4'-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of trans,trans-4'-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl, a fluorinated bicyclohexyl derivative of interest in materials science and medicinal chemistry. The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physical and chemical properties, influencing factors such as solubility, stability, and intermolecular interactions. This document summarizes the key crystallographic data, outlines the experimental protocols for its synthesis and structural determination, and provides visualizations to illustrate the molecular and experimental workflows.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic system with the space group P-1.[1] Key crystallographic parameters are summarized in the table below for clear and concise reference.

| Parameter | Value |

| Chemical Formula | C₂₁H₂₉F₃ |

| Molecular Weight | 338.46 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 5.3715(14) Å |

| b | 10.559(3) Å |

| c | 16.891(4) Å |

| α | 86.331(5)° |

| β | 85.196(6)° |

| γ | 81.938(5)° |

| Volume | 938.9(4) ų |

| Z | 2 |

| R-value | 0.058 |

Table 1: Crystallographic data for this compound.[1]

Molecular Conformation and Packing

The X-ray diffraction analysis reveals that both cyclohexyl rings adopt a stable chair conformation.[1] The molecule exists in its most extended conformation, a common feature for liquid crystalline compounds. In the crystalline state, the molecules exhibit an antiparallel imbricated packing arrangement.[1] This head-to-tail configuration is stabilized by numerous van der Waals interactions between neighboring molecules.[1]

Experimental Protocols

Synthesis of this compound

Step 1: Suzuki-Miyaura Cross-Coupling

Aryl halides, such as 1-bromo-3,4,5-trifluorobenzene, can be coupled with a cyclohexylboronic acid derivative in the presence of a palladium catalyst and a base.

-

Reactants: 1-bromo-3,4,5-trifluorobenzene, (trans-4'-propylbicyclohexyl-4-yl)boronic acid.

-

Catalyst: A palladium(0) complex, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Base: An aqueous solution of a carbonate, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).

-

Solvent: A two-phase system, often toluene and water.

-

Procedure: The reactants, catalyst, and base are combined in the solvent system and heated under an inert atmosphere (e.g., argon or nitrogen) for several hours. The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product, 4'-propyl-4-(3,4,5-trifluorophenyl)-1,1'-biphenyl, is then purified by column chromatography or recrystallization.

Step 2: Hydrogenation

The resulting biphenyl derivative is then hydrogenated to convert the phenyl ring attached to the propyl-cyclohexyl group into a second cyclohexyl ring, yielding the final product.

-

Reactant: 4'-propyl-4-(3,4,5-trifluorophenyl)-1,1'-biphenyl.

-

Catalyst: A heterogeneous catalyst such as platinum(IV) oxide (PtO₂, Adam's catalyst) or rhodium on alumina (Rh/Al₂O₃).

-

Solvent: An organic solvent like ethanol or ethyl acetate.

-

Procedure: The biphenyl derivative is dissolved in the solvent, and the catalyst is added. The mixture is then subjected to a high pressure of hydrogen gas in a specialized hydrogenation apparatus. The reaction is typically stirred at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed. The catalyst is then removed by filtration, and the solvent is evaporated to yield the crude product. Purification is achieved through recrystallization to obtain pure this compound.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure involves a systematic experimental workflow:

-

Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Structure Solution: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map reveals the positions of the atoms in the crystal lattice.

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final refined structure is assessed by the R-value, with a lower value indicating a better fit.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and the general workflow for crystal structure determination.

Caption: Proposed synthesis of the target compound.

Caption: General workflow for X-ray crystallography.

References

Methodological & Application

Application Notes and Protocols for the Use of trans,trans-4'-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl in Liquid Crystal Display Mixtures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the liquid crystal compound trans,trans-4'-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl (PTPB) in the formulation of liquid crystal display (LCD) mixtures. This document includes its physicochemical properties, guidelines for mixture formulation, and detailed experimental protocols for characterization.

Introduction to this compound (PTPB)

PTPB is a calamitic (rod-shaped) liquid crystal belonging to the bicyclohexane class. Its molecular structure, featuring a propyl chain and a trifluorophenyl group, imparts specific properties that are highly desirable in modern LCD technologies, particularly in active matrix displays. The trifluorophenyl moiety is known to influence the dielectric anisotropy, while the bicyclohexane core contributes to a low birefringence and good thermal stability.

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical and Electro-Optical Properties

To illustrate its application, this document provides data for a representative host liquid crystal mixture and discusses the anticipated effects of adding PTPB.

Table 1: Properties of a Representative Nematic Host Liquid Crystal Mixture (e.g., ZLI-4792)

| Property | Symbol | Value | Units |

| Clearing Point | Tɴɪ | 92 | °C |

| Birefringence (at 589 nm, 20°C) | Δn | 0.0969 | - |

| Dielectric Anisotropy (at 1 kHz, 20°C) | Δε | +5.2 | - |

| Rotational Viscosity (at 20°C) | γ₁ | 134 | mPa·s |

| Threshold Voltage (for TN cell) | Vₜₕ | 1.7 | V |

Note: This data is for a commercially available host mixture and serves as a baseline for formulating new mixtures containing PTPB.

Expected Effects of PTPB Addition to a Host Mixture:

-

Dielectric Anisotropy (Δε): Due to the three lateral fluorine atoms, PTPB is expected to have a negative dielectric anisotropy. Adding it to a host mixture will decrease the overall Δε, or if added to a negative Δε host, make it more negative.

-

Birefringence (Δn): The bicyclohexane core suggests that PTPB will have a relatively low birefringence. Its addition will likely decrease the overall Δn of the mixture.

-

Clearing Point (Tɴɪ): The clearing point of the resulting mixture will depend on the concentration of PTPB and its miscibility with the host.

-

Viscosity (γ₁): Bicyclohexane-based liquid crystals generally have low rotational viscosity, which is beneficial for achieving fast switching times in displays.

Guidelines for Formulating Liquid Crystal Mixtures

The formulation of a liquid crystal mixture is a multi-component endeavor aimed at optimizing a range of physical properties for a specific display application.

Caption: Logical workflow for formulating a liquid crystal mixture.

Key Considerations:

-

Component Selection: Choose a host mixture with properties close to the desired final specifications. PTPB would be added to modify specific parameters, such as the dielectric anisotropy.

-

Concentration: The concentration of each component, including PTPB, is critical. It directly influences all physical properties of the final mixture. A concentration series should be prepared and tested.

-

Solubility and Stability: Ensure all components are soluble in each other over the desired operating temperature range. The final mixture should be chemically and photochemically stable.

-

Chiral Dopants: For applications requiring a twisted or helical structure (like twisted nematic displays), a chiral dopant is added in small quantities.

Experimental Protocols

The following protocols provide a framework for the preparation and characterization of liquid crystal mixtures containing PTPB.

Protocol for Preparation of Liquid Crystal Mixtures

This protocol describes the preparation of a liquid crystal mixture by weight.

Materials and Equipment:

-

Host liquid crystal mixture

-

This compound (PTPB)

-

Analytical balance (±0.0001 g)

-

Small glass vials with screw caps

-

Spatula

-

Hot plate with magnetic stirring